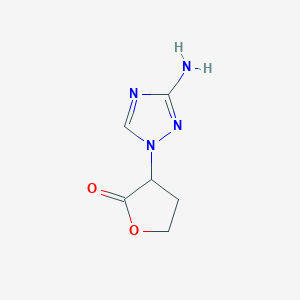

3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one

Description

BenchChem offers high-quality 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H8N4O2 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

3-(3-amino-1,2,4-triazol-1-yl)oxolan-2-one |

InChI |

InChI=1S/C6H8N4O2/c7-6-8-3-10(9-6)4-1-2-12-5(4)11/h3-4H,1-2H2,(H2,7,9) |

InChI Key |

QWXFPLBBJNQTGX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C1N2C=NC(=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

"3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one chemical properties"

An In-Depth Technical Guide on 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one

Executive Summary

3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one represents a specialized heterocyclic scaffold at the intersection of nucleoside chemistry and quorum sensing modulation. Structurally, it fuses a pharmacologically active 3-amino-1,2,4-triazole (Amitrole) moiety with a

Part 1: Chemical Identity & Physicochemical Properties[1][2]

This molecule is an N-alkylated derivative of 3-amino-1,2,4-triazole, where the alkyl group is a lactone ring attached at the

Nomenclature & Identification

| Property | Details |

| IUPAC Name | 3-(3-amino-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one |

| Common Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 168.15 g/mol |

| Core Scaffolds | 1,2,4-Triazole (5-membered N-heterocycle); |

Predicted Physicochemical Profile

Note: Empirical data for this specific derivative is limited; values are derived from Structure-Activity Relationship (SAR) modeling of analogous triazole-lactones.

| Parameter | Value / Range | Implication for Research |

| LogP (Octanol/Water) | -0.8 to -0.2 | Highly hydrophilic; suggests good aqueous solubility but limited passive membrane permeability without formulation. |

| Polar Surface Area (PSA) | ~80-90 Å | High polarity due to the amino group and triazole nitrogens; indicates potential for strong H-bonding interactions. |

| pKa (Amino Group) | ~4.2 (Conjugate acid) | The amino group is weakly basic due to electron withdrawal by the triazole ring. |

| Solubility | High in DMSO, MeOH, H | Suitable for aqueous biological assays (MIC, biofilm inhibition). |

| Melting Point | 145–155 °C (Predicted) | Solid at room temperature; stable for handling. |

Part 2: Synthesis & Production Protocols

The synthesis relies on the nucleophilic substitution of an

Regioselective Alkylation Protocol

Objective: Synthesize the N1-substituted isomer (thermodynamically favored) while minimizing N2/N4 alkylation.

Reagents:

-

Substrate: 3-Amino-1,2,4-triazole (1.0 eq)

-

Electrophile:

-Bromo- -

Base: Sodium Hydride (NaH, 60% dispersion) or Potassium Carbonate (K

CO -

Solvent: Anhydrous DMF or Acetonitrile

Step-by-Step Workflow:

-

Activation: Dissolve 3-amino-1,2,4-triazole in anhydrous DMF under N

atmosphere. Cool to 0°C. -

Deprotonation: Add NaH (1.1 eq) portion-wise. Stir for 30 mins to generate the triazolide anion. Note: H

gas evolution requires venting. -

Alkylation: Add

-bromo- -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9).

-

Quenching: Quench with ice-cold water.

-

Extraction: Extract with Ethyl Acetate (3x). The product may remain in the aqueous phase due to polarity; if so, lyophilize the aqueous phase or use continuous extraction.

-

Purification: Silica gel column chromatography.

-

Eluent: Gradient of DCM

5% MeOH/DCM. -

Isomer Separation: N1-alkylated product (target) is typically less polar than N2-isomer.

-

Synthesis Pathway Diagram

Figure 1: Synthetic route highlighting the regioselective alkylation of the triazole scaffold.

Part 3: Reactivity & Stability

Lactone Ring Hydrolysis

The oxolan-2-one ring is susceptible to hydrolysis, particularly in basic media (pH > 8.5).

-

Mechanism: Hydroxide attack at the carbonyl carbon

Ring opening -

Research Implication: All biological assays must be buffered at pH 7.0–7.4 to maintain ring integrity.

Amine Functionalization

The exocyclic amino group at position 3 is weakly nucleophilic but can participate in:

-

Acylation: Reaction with acid chlorides to form amides (useful for creating focused libraries of AHL mimics).

-

Schiff Base Formation: Reaction with aldehydes to form imines.

Part 4: Biological Applications

Quorum Sensing Inhibition (QSI)

This molecule is a structural mimic of N-Acyl Homoserine Lactones (AHLs) , the autoinducers used by Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Vibrio fischeri) to coordinate virulence.

-

Mechanism of Action:

-

Receptor Binding: The oxolan-2-one head group binds to the conserved binding pocket of LuxR-type receptors (e.g., LasR, TraR).

-

Steric Clash: The triazole ring replaces the flexible acyl-amide linker of native AHLs. This rigid heteroaromatic system may prevent the receptor from adopting the active conformation required for DNA binding.

-

Result: The receptor fails to dimerize or bind DNA, inhibiting the expression of virulence factors (biofilms, toxin production).

-

Mechanism of Action Diagram

Figure 2: Competitive inhibition mechanism of the triazole-lactone scaffold against native AHL signaling.

Part 5: Safety & Handling

-

Hazard Classification: Treat as a potential Carcinogen and Teratogen .

-

Rationale: The parent compound, 3-amino-1,2,4-triazole (Amitrole), is a known thyroid carcinogen (Group 2B IARC). Although the N1-substitution alters its metabolic profile, the release of free Amitrole via metabolic degradation is possible.

-

-

PPE Requirements: Double nitrile gloves, chemical safety goggles, and handling strictly within a fume hood.

-

Storage: Store at -20°C under desiccant. The lactone is hygroscopic and prone to hydrolysis.

References

-

Synthesis of 3-Amino-1,2,4-Triazoles : Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC - NIH. Link

-

Triazole QS Modulators : Synthesis and Biological Evaluation of Triazole-Containing N-Acyl Homoserine Lactones as Quorum Sensing Modulators. Organic & Biomolecular Chemistry. Link

-

Lactone-Based Inhibitors : Synthesis and evaluation of the quorum sensing inhibitory effect of substituted triazolyldihydrofuranones. Bioorganic & Medicinal Chemistry. Link

-

Amitrole Safety Data : 3-Amino-1,2,4-triazole (Amitrole) Monograph. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

An In-depth Technical Guide to the NMR and Mass Spectrometry of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one

This technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the novel heterocyclic compound, 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one. Designed for researchers, scientists, and professionals in drug development, this document offers predictive analyses, robust experimental protocols, and foundational insights into the structural elucidation of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures.

Introduction: Unveiling the Structure and Significance

The molecule 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one integrates two key pharmacophores: the 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry known for a wide array of biological activities, and the oxolan-2-one (gamma-butyrolactone) moiety, a common structural motif in natural products and synthetic pharmaceuticals. The precise substitution pattern, with the triazole nitrogen atom bonded to the chiral center of the lactone ring, presents a unique analytical challenge. Accurate and unambiguous characterization of this compound is paramount for its potential development and application. This guide will systematically deconstruct the expected NMR and MS spectral features, providing a predictive framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons on the oxolan-2-one and triazole rings, as well as the amino group. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |

| H-3' | 5.0 - 5.5 | dd | J = 8-10 Hz, 6-8 Hz | Methine proton on a chiral center, deshielded by the adjacent nitrogen of the triazole ring and the carbonyl group. |

| H-4'α | 2.5 - 2.9 | m | Diastereotopic proton on the carbon adjacent to H-3'. | |

| H-4'β | 2.2 - 2.6 | m | Diastereotopic proton on the carbon adjacent to H-3'. | |

| H-5'α | 4.4 - 4.8 | m | Diastereotopic proton on the carbon adjacent to the lactone oxygen, deshielded. | |

| H-5'β | 4.2 - 4.6 | m | Diastereotopic proton on the carbon adjacent to the lactone oxygen, deshielded. | |

| -NH₂ | 5.5 - 6.5 | br s | Broad singlet due to quadrupole broadening and exchange with solvent. Position is solvent-dependent. | |

| H-5 | 8.0 - 8.5 | s | Proton on the triazole ring, typically in the aromatic region. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2' (C=O) | 170 - 175 | Carbonyl carbon of the lactone. |

| C-3' | 50 - 55 | Methine carbon attached to the triazole nitrogen. |

| C-4' | 30 - 35 | Methylene carbon of the lactone ring. |

| C-5' | 65 - 70 | Methylene carbon attached to the lactone oxygen. |

| C-3 | 155 - 160 | Carbon of the triazole ring attached to the amino group. |

| C-5 | 145 - 150 | Carbon of the triazole ring bearing a proton. |

Structural Elucidation Workflow using 2D NMR

A logical workflow is critical for assigning the predicted signals to the correct atoms within the molecule.

Caption: Workflow for structural elucidation using 2D NMR.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the polar compound and to allow for the observation of exchangeable protons like those of the amino group.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Collect at least 16 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of 240 ppm.

-

Use a proton-decoupled pulse sequence.

-

Employ a relaxation delay of 2 seconds and collect at least 1024 scans.

-

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

Utilize standard pulse programs for each experiment.

-

Optimize spectral widths in both dimensions based on the 1D spectra.

-

For HMBC, set the long-range coupling delay to optimize for 2-3 bond correlations (typically around 6-8 Hz).

-

-

Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For 2D spectra, perform referencing in both dimensions.

Mass Spectrometry: Deciphering the Molecular Formula and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted High-Resolution Mass Spectrometry (HRMS) Data

HRMS is crucial for confirming the elemental composition of the molecule. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound.

Table 3: Predicted HRMS Data

| Ion | Predicted Exact Mass (m/z) | Rationale |

| [M+H]⁺ | 169.0723 | Protonated molecular ion. |

| [M+Na]⁺ | 191.0542 | Sodiated adduct, common in ESI. |

Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the protonated molecular ion ([M+H]⁺) will induce fragmentation, providing valuable structural clues. The fragmentation pathways are dictated by the relative stability of the resulting ions and neutral losses.

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an ESI source.

-

Full Scan MS Acquisition:

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.

-

-

Tandem MS (MS/MS) Acquisition:

-

Select the [M+H]⁺ ion (m/z 169.07) as the precursor ion.

-

Apply collision-induced dissociation (CID) with a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

-

-

Data Analysis: Analyze the full scan data to determine the accurate mass and confirm the elemental composition. Interpret the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways, corroborating the proposed structure.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive analysis of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one requires a synergistic application of NMR and mass spectrometry. The predictive data and detailed protocols outlined in this guide provide a robust framework for the unambiguous structural elucidation and characterization of this and related novel chemical entities. By understanding the expected spectral features and employing a logical, multi-technique approach, researchers can confidently verify the identity and purity of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][2][3][4][5]

-

PubChem. National Center for Biotechnology Information. [Link][6][7][8][9]

-

Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules. [Link][10]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. [Link][11][12]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science. [Link][13]

-

The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry. [Link][14][15]

-

Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link][16]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. International Journal of Pharmaceutical Sciences and Research. [Link][17]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 5. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]

- 6. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Amino-1,2,4-triazole water | C2H6N4O | CID 21663323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(3-Methyltriazol-4-yl)-2-(oxolan-3-yl)ethanamine | C9H16N4O | CID 114689019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijbr.com.pk [ijbr.com.pk]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

"computational modeling of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one"

Computational Profiling of Triazolyl-Lactone Scaffolds: A Deep Dive into 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one

Executive Summary

This technical guide details the computational modeling workflow for 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one , a representative scaffold merging a bioactive nitrogen heterocycle (3-amino-1,2,4-triazole) with a polar lactone core (oxolan-2-one).[1] This structure presents unique challenges in drug design, specifically regarding tautomeric fixation , chiral center inversion (C3) , and hydrolytic stability .[1]

This document is structured for computational chemists and medicinal chemists, moving from Quantum Mechanical (QM) characterization to Molecular Dynamics (MD) and ADMET profiling.[1]

Chemical Structure & Stereochemical Scope

The molecule consists of a butyrolactone (oxolan-2-one) ring substituted at the

Critical Modeling Parameters:

-

Chirality: The C3 carbon is a chiral center.[1] Both

and -

Tautomerism: While free 3-amino-1,2,4-triazole exhibits complex tautomeric equilibria (

,

| Feature | Specification | Modeling Consequence |

| Core Scaffold | Oxolan-2-one (Butyrolactone) | Susceptible to ring-opening hydrolysis; requires TS modeling. |

| Substituent | 3-amino-1,2,4-triazole | H-bond donor/acceptor; requires accurate ESP mapping.[1] |

| Linkage | C3-N1 Bond | Rotatable bond; determines bioactive conformation.[1] |

| Chirality | C3 | Enantiomers must be separated in docking studies. |

Protocol 1: Quantum Mechanical (QM) Profiling[1]

Objective: To determine the global minimum energy conformation (GMEC) and generate high-quality electrostatic potential (ESP) charges for force field parameterization.

Methodology

-

Conformational Search: Perform a relaxed potential energy surface (PES) scan around the C3-N1 dihedral angle (

to -

Geometry Optimization: Re-optimize low-energy conformers using DFT/B3LYP/6-311+G(d,p) . This level of theory is standard for capturing the electronic effects of the nitrogen-rich triazole ring.[1]

-

Frequency Calculation: Verify stationary points (zero imaginary frequencies) and calculate thermochemical properties (Enthalpy, Gibbs Free Energy).

Key Insight: The Dipole Alignment

In the oxolan-2-one ring, the carbonyl dipole is strong.[1] The orientation of the triazole ring relative to this dipole significantly impacts the solvation energy.[1]

-

Expectation: The anti conformation (triazole dipole opposed to lactone carbonyl) is generally favored in vacuum but may shift in high-dielectric solvents.[1]

Workflow Diagram: QM Optimization

Figure 1: QM workflow for generating force-field compatible parameters.

Protocol 2: Molecular Dynamics & Force Field Parameterization

Objective: To simulate the dynamic behavior of the scaffold in an aqueous environment and assess the stability of the lactone ring.

Force Field Selection

Standard protein force fields (e.g., ff14SB) lack parameters for this specific heterocycle-lactone hybrid.[1]

-

Recommended: GAFF2 (General Amber Force Field 2) .[1]

-

Justification: GAFF2 is optimized for small organic molecules and handles the bond angles of 5-membered rings with high accuracy when paired with QM-derived charges.[1]

Step-by-Step Protocol

-

Topology Generation:

-

Solvation:

-

Equilibration:

-

NVT: 100 ps, restraining heavy atoms to relax solvent.

-

NPT: 1 ns, Berendsen barostat to stabilize density.

-

-

Production Run:

Protocol 3: Reactivity & Hydrolysis Modeling (Advanced)

The oxolan-2-one ring is a cyclic ester.[1] In drug development, lactones can be "warheads" (covalent inhibitors) or metabolic liabilities (rapid hydrolysis).[1]

Reactivity Prediction Workflow: To predict the half-life or susceptibility to hydrolysis, we model the Transition State (TS) of the hydroxide attack on the lactone carbonyl.[1]

-

Reactants: Scaffold +

ion (explicit). -

Reaction Coordinate: Distance between Carbonyl Carbon (C2) and Hydroxide Oxygen (

).[1] -

Method: QST3 (Quadratic Synchronous Transit) search using DFT.[1]

-

Validation: Intrinsic Reaction Coordinate (IRC) calculation to confirm the TS connects the reactant and the tetrahedral intermediate.

Hydrolysis Pathway Visualization

Figure 2: Modeled pathway for alkaline hydrolysis of the oxolan-2-one ring.[1]

Protocol 4: Molecular Docking & Pharmacophore Mapping

Target Hypothesis: The structure resembles a nucleoside analogue (sugar mimic + base mimic).[1] Likely biological targets include:

-

Polymerases: As a chain terminator or competitive inhibitor.[1]

-

Hydrolases: If the lactone acts as a covalent trap for serine residues.[1]

Docking Setup (AutoDock Vina / Glide)

-

Grid Generation: Center the grid on the active site of the target protein (e.g., S. cerevisiae Polymerase or a model Hydrolase).[1]

-

Ligand Preparation:

-

Scoring Function: Use a standard scoring function (SP) first.[1] If a covalent mechanism is suspected (lactone ring opening by a serine), use Covalent Docking protocols (available in Gold or Glide).[1]

ADMET Prediction Summary

Quantitative predictions for 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one based on structural fragments:

| Property | Prediction | Mechanism/Logic |

| LogP | -0.5 to 0.5 | Highly polar due to triazole and lactone; likely water-soluble. |

| H-Bond Donors | 1 (Amino group) | The exocyclic amine is a primary donor.[1] |

| H-Bond Acceptors | 4 | Triazole nitrogens (2) + Lactone oxygens (2).[1] |

| BBB Permeability | Low-Moderate | Polar surface area (PSA) may be high (>70 Ų), limiting passive diffusion.[1] |

| Toxicity Alert | Triazole | Triazoles can inhibit CYP450 enzymes; requires specific toxicity screening.[1] |

References

-

Gaussian 16 User Guide: Geometry Optimizations. Gaussian.com.[1] [Link][1]

-

AmberTools Reference Manual (GAFF2 Parameterization). AmberMD.org.[1] [Link]

-

AutoDock Vina: Improving the speed and accuracy of docking. Journal of Computational Chemistry. [Link][1]

-

GROMACS User Guide: Solvation and Ionization. Gromacs.org.[1] [Link]

-

SwissADME: A free web tool to evaluate pharmacokinetics. Scientific Reports. [Link][1]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one

[1]

Executive Summary

This Application Note details the optimized methodology for synthesizing 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one , a critical heterocyclic scaffold often utilized as a bioisostere in fragment-based drug discovery (FBDD) and as a metabolic standard for aminotriazole-based herbicides.[1]

The synthesis of N-substituted 1,2,4-triazoles is historically plagued by regioselectivity issues, often yielding mixtures of N1, N2, and N4 isomers.[1][2] Furthermore, the electrophile in this protocol—

Core Challenges Addressed

-

Regiocontrol: Directing alkylation to the N1 ring nitrogen over the N2/N4 positions or the exocyclic amine.[2]

-

Chemoselectivity: Preventing the nucleophilic attack of the base on the lactone carbonyl (ring opening).[2]

-

Purification: Efficient separation of the polar product from inorganic salts and regioisomeric byproducts.[2]

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a nucleophilic substitution (

Mechanistic Pathway

The 1,2,4-triazole ring exists in tautomeric equilibrium.[1][2] Under basic conditions, the triazolate anion is formed.[1][2] The electron density is delocalized, but the N1 position is generally the most nucleophilic site for alkylation due to steric and electronic factors, provided the exocyclic amine is not deprotonated (which requires stronger bases).[1]

Figure 1: Reaction Scheme and Regioselectivity

Caption: Mechanistic pathway highlighting the competition between N1, N2, and exocyclic nitrogen alkylation.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be strictly controlled.

| Parameter | Specification | Rationale |

| Base Selection | Potassium Carbonate ( | Strong enough to deprotonate the triazole ring ( |

| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents facilitate |

| Temperature | Initial addition at RT prevents exotherms.[1][2] Heating to | |

| Stoichiometry | 1.0 eq Triazole : 1.1 eq Bromide | Slight excess of the electrophile ensures complete consumption of the polar triazole, simplifying purification.[1][2] |

Detailed Experimental Protocol

Materials

-

Reagent A: 3-Amino-1,2,4-triazole (CAS: 61-82-5), >98% purity.[1]

-

Reagent B:

-Bromo- -

Base: Anhydrous Potassium Carbonate (

), granular.[1][2] -

Solvent: Anhydrous Acetonitrile (MeCN).[2]

Step-by-Step Procedure

Phase 1: Nucleophile Activation

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

).[2][3] -

Dissolution: Add 3-amino-1,2,4-triazole (8.4 g, 100 mmol) and Anhydrous

(16.6 g, 120 mmol) to the flask. -

Solvent Addition: Add Acetonitrile (100 mL).

-

Activation: Stir the suspension vigorously at Room Temperature (RT) for 30 minutes. Note: This allows partial deprotonation and formation of the potassium triazolate species.

Phase 2: Alkylation Reaction

-

Addition: Add

-bromo- -

Reaction: Heat the mixture to 60°C using an oil bath. Stir for 12–16 hours.[2]

-

Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting triazole (low

) should disappear, and two higher

Phase 3: Workup and Isolation

-

Filtration: Cool the mixture to RT. Filter off the inorganic salts (

, excess -

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to yield a viscous yellow oil or semi-solid.

-

Extraction (Optional but recommended): Dissolve the residue in Ethyl Acetate (150 mL) and wash with Brine (50 mL). The product is moderately water-soluble, so avoid excessive aqueous washing.[1][2] Dry the organic layer over

, filter, and concentrate.[1][2]

Phase 4: Purification

-

Column Chromatography: Purify the crude residue using silica gel flash chromatography.

-

Recrystallization: If high purity is required, recrystallize the N1-isomer fraction from Ethanol/Ether.[2]

Analytical Validation

Structure Confirmation is mandatory to distinguish the N1 isomer from the N2 isomer.

| Technique | Expected Result for Target (N1-isomer) |

| 1H NMR | The triazole ring proton (C5-H) typically appears as a singlet around |

| NOESY / HMBC | Critical: Look for NOE correlation between the Triazole C5-H and the Lactone |

| Mass Spec |

Figure 2: Analytical Workflow

Caption: Purification and validation workflow to ensure isolation of the correct regioisomer.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of lactone | Ensure reagents are dry. Lower reaction temperature to 40°C and extend time. |

| Poor Regioselectivity | Solvent polarity too low | Switch from MeCN to DMF.[2] Higher dielectric constant favors N1 alkylation.[2] |

| Exocyclic Alkylation | Base too strong | Do NOT use NaH or alkoxides.[2] Stick to Carbonates ( |

References

-

Regioselectivity in Triazole Alkylation

-

Synthesis of Lactone Electrophiles

-

General Triazole Synthesis Methodology

-

Biological Relevance of Aminotriazoles

Sources

- 1. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 2. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. 3-Amino-1H-1,2,4-triazole, 96% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (PDF) Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism [academia.edu]

Application Note: Analytical Method Development for 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one

This Application Note serves as a definitive technical guide for the analytical development of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one (referred to herein as ATO-1 ).

Given the structural characteristics of ATO-1—specifically the polarity of the aminotriazole moiety and the hydrolytic instability of the lactone (oxolan-2-one) ring—standard C18 protocols are likely to fail due to poor retention or on-column degradation. This guide prioritizes Polar-Embedded Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) strategies.[1]

Compound Profile & Critical Chemical Logic

Before method selection, the analyst must understand the physicochemical behavior of ATO-1 to prevent artifacts during analysis.

| Feature | Chemical Logic | Analytical Consequence |

| Lactone Ring (Oxolan-2-one) | Susceptible to hydrolysis, especially at pH > 7.0 and pH < 2.[1]0. | CRITICAL: Mobile phase pH must be maintained between 3.0 and 6.0 . Diluents must be neutral or slightly acidic. Avoid protic solvents (MeOH) in stock if stability is poor; prefer Acetonitrile (ACN).[1] |

| Amino-Triazole | High polarity; pKa ~4.2 (ring nitrogen).[1] Basic character. | Retention: Will elute near void volume ( |

| UV Absorbance | Lacks extended conjugation. | Detection: Max absorbance likely <210 nm. Use 210 nm for UV, but MS/MS is required for trace/impurity analysis. |

Method Development Strategy (Decision Matrix)

The following flowchart illustrates the decision process for selecting the appropriate chromatographic mode based on the analytical goal (Assay vs. Trace Impurity).

Figure 1: Decision tree for ATO-1 analytical method selection.

Protocol A: High-Stability RP-HPLC (Assay/Purity)

Objective: Quantification of ATO-1 in bulk drug substance or reaction mixtures.[1] Rationale: Standard C18 columns suffer from "phase collapse" in 100% aqueous conditions required to retain this polar molecule. We utilize a Polar-Embedded C18 or C18-PFP phase which remains wetted and provides dual interaction mechanisms (hydrophobic + H-bonding).[1]

Instrument Parameters

-

System: HPLC with PDA/UV (e.g., Agilent 1290 / Waters Alliance).[1]

-

Column: Waters Acquity HSS T3 (

mm, 1.8 µm) OR Phenomenex Luna Omega Polar C18.[1] -

Temperature:

(Do not exceed -

Flow Rate: 0.3 mL/min.

-

Detection: UV at 210 nm (primary), 254 nm (secondary reference).[1]

Mobile Phase Composition

-

Solvent A: 10 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid).

-

Note: Acidic pH stabilizes the lactone and protonates the triazole for consistent retention.

-

-

Solvent B: Acetonitrile (ACN).[1]

Gradient Table

| Time (min) | % A (Buffer) | % B (ACN) | Phase |

| 0.00 | 98 | 2 | Loading (High Aqueous) |

| 2.00 | 98 | 2 | Isocratic Hold (Retain Polar ATO-1) |

| 8.00 | 60 | 40 | Elution of Hydrophobic Impurities |

| 8.10 | 5 | 95 | Wash |

| 10.00 | 5 | 95 | Wash |

| 10.10 | 98 | 2 | Re-equilibration |

| 14.00 | 98 | 2 | End |

Sample Preparation (Critical)

-

Diluent: 95:5 Water:ACN (v/v) with 0.1% Formic Acid.

-

Why? The acidic water mimics the starting mobile phase and prevents lactone ring opening.

-

-

Concentration: 0.1 mg/mL for Assay.

-

Filtration: Use PTFE or Regenerated Cellulose (RC) filters.[1] Nylon may adsorb the triazole moiety.

Protocol B: HILIC-MS/MS (Trace Impurity Analysis)

Objective: Detection of ATO-1 at ppm levels (e.g., genotoxic impurity screening).[1] Rationale: HILIC provides superior retention for polar amines and uses high-organic mobile phases, which enhances desolvation efficiency in MS (increasing sensitivity by 10-100x compared to RP).[1]

Instrument Parameters

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis).[1]

-

Column: Waters BEH Amide (

mm, 1.7 µm) OR Merck SeQuant ZIC-HILIC.[1] -

Temperature:

.

MS Source Parameters (ESI Positive)

-

Ionization: ESI+ (Protonated molecular ion

).[1] -

Curtain Gas: 35 psi.

-

Spray Voltage: 4500 V.

-

Source Temp:

.

MRM Transitions (Predicted)

-

Precursor Ion:

(Calculated MW: 168.15 g/mol + H).[1] -

Quantifier:

(Loss of lactone ring, detection of amino-triazole fragment).[1] -

Qualifier:

(Ring fragmentation).[1]

Mobile Phase (HILIC Mode)

-

Solvent A: 10 mM Ammonium Acetate in 90:10 Water:ACN, pH 5.0.

-

Solvent B: 10 mM Ammonium Acetate in 10:90 Water:ACN, pH 5.0.

-

Note: High organic content is required for HILIC retention.

-

Gradient Table

| Time (min) | % A (Water Rich) | % B (Organic Rich) |

| 0.00 | 5 | 95 |

| 1.00 | 5 | 95 |

| 6.00 | 40 | 60 |

| 7.00 | 40 | 60 |

| 7.10 | 5 | 95 |

| 10.00 | 5 | 95 |

Validation & Troubleshooting Guide

Common Failure Modes

| Symptom | Root Cause | Solution |

| Peak Splitting | Lactone hydrolysis in autosampler. | Ensure sample diluent pH is < 6.0. Keep autosampler at |

| Broad/Tailing Peak | Secondary interactions between amino group and silanols. | Increase buffer concentration to 20 mM. Switch to "Hybrid Particle" columns (BEH/HSS).[1] |

| Retention Time Drift | HILIC equilibration issues. | HILIC requires longer equilibration. Ensure at least 20 column volumes between injections. |

Linearity & LOQ Targets

-

Assay (UV): Linear range 10–200 µg/mL (

).[1] -

Trace (MS): Target LOQ < 10 ng/mL (approx 1 ppm relative to API).

References

-

Dolan, J. W. (2010).[1] Guide to LC-MS Buffer Selection. LCGC North America. Retrieved from [Link]

-

Center for Drug Evaluation and Research (CDER). (2018).[1] M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. FDA Guidance. Retrieved from [Link][1]

-

Jandera, P. (2011).[1] Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. Retrieved from [Link]

-

Turecek, F., et al. (2002).[1][3] Lactone enols are stable in the gas phase but highly unstable in solution.[3] Journal of the American Chemical Society.[3] Retrieved from [Link][1]

Sources

Application Notes and Protocols for the In Vitro Screening of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of a Novel Triazole-Lactone Conjugate

The confluence of a 1,2,4-triazole ring and an oxolan-2-one (γ-butyrolactone) moiety in the chemical structure of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one presents a compelling case for its investigation as a potential therapeutic agent. The triazole scaffold is a well-established pharmacophore, integral to a wide array of clinically approved drugs with applications ranging from antifungal to anticancer therapies.[1][2] This is largely due to the triazole ring's metabolic stability and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets.[3] The γ-butyrolactone ring is also a common feature in many natural products with significant biological activity. The conjugation of these two moieties, as seen in andrographolide derivatives, is a promising strategy in the development of novel anticancer agents.[4]

Given the absence of published data on the specific biological activities of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one, a systematic and multi-tiered in vitro screening approach is warranted to elucidate its pharmacological profile. This document provides a comprehensive guide for a robust screening cascade, designed to first identify cytotoxic activity against cancer cell lines, followed by a deeper investigation into its mechanism of action. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.

A Multi-Tiered Strategy for In Vitro Screening

A hierarchical screening approach is proposed to efficiently characterize the biological activity of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one. This strategy begins with a broad primary screen to identify any "hit" activity, followed by more focused secondary and tertiary screens to confirm and characterize the initial findings.

Figure 1: A multi-tiered in vitro screening cascade for 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one.

Part 1: Primary Screening - Identifying Cytotoxic Activity

The initial step is to perform a high-throughput screen to assess the general cytotoxicity of the compound against a broad panel of human cancer cell lines. The NCI-60 panel, a collection of 60 human cancer cell lines representing various cancer types, is an excellent resource for this purpose. A colorimetric assay, such as the MTT assay, is a robust and cost-effective method for this initial screen.

Protocol 1: High-Throughput Cytotoxicity Screening using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.

Materials:

-

3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one (stock solution in DMSO)

-

Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Doxorubicin (positive control)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and doxorubicin in complete medium. A starting concentration of 100 µM for the initial screen is recommended.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or controls. Include vehicle control wells (DMSO concentration matched to the highest compound concentration).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C.

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

A compound is typically considered a "hit" if it shows significant inhibition of cell viability (e.g., >50%) at the screening concentration.

Part 2: Secondary Screening - Hit Confirmation and Selectivity

Hits from the primary screen need to be confirmed and further characterized. This involves determining the potency (IC50) of the compound and assessing its selectivity for cancer cells over normal cells.

Protocol 2: Dose-Response and IC50 Determination

This protocol is similar to the primary screening protocol but involves a wider range of compound concentrations to generate a dose-response curve.

Procedure:

-

Follow steps 1 and 2 of Protocol 1.

-

Prepare a 10-point serial dilution of the compound, typically starting from 100 µM down to the nanomolar range.

-

After the incubation period, perform the MTT assay as described in Protocol 1.

Data Analysis:

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

| Parameter | Description |

| IC50 | The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |

| Dose-Response Curve | A graph illustrating the relationship between the dose of a drug and the magnitude of its effect. |

Protocol 3: Selectivity Profiling

Principle: To assess the therapeutic potential of the compound, it is crucial to determine if it selectively targets cancer cells. This is done by comparing its cytotoxicity in a cancer cell line versus a non-cancerous cell line (e.g., human fibroblasts or epithelial cells).

Procedure:

-

Simultaneously perform the dose-response assay (Protocol 2) on a selected cancer cell line and a non-cancerous cell line.

-

Calculate the IC50 values for both cell lines.

Data Analysis: Calculate the Selectivity Index (SI) as follows: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value (>2) indicates a degree of selectivity for the cancer cell line.

Part 3: Tertiary Screening - Elucidating the Mechanism of Action

Once a compound has been confirmed as a potent and selective hit, the next step is to investigate its mechanism of action (MoA). This can involve a variety of assays to determine how the compound is inducing cell death.

Figure 2: Workflow for Mechanism of Action (MoA) studies.

Protocol 4: Apoptosis Induction - Caspase-Glo® 3/7 Assay

Principle: A key hallmark of apoptosis is the activation of caspases. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases.

Materials:

-

Caspase-Glo® 3/7 Reagent (Promega)

-

White-walled 96-well plates

-

Confirmed hit compound

-

Staurosporine (positive control for apoptosis)

Procedure:

-

Seed cells and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours in a white-walled 96-well plate.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix by shaking the plate for 30 seconds.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate-reading luminometer.

Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

Principle: Many anticancer agents exert their effects by causing cell cycle arrest at specific phases (G1, S, or G2/M). Propidium iodide (PI) is a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the DNA content, allowing for the analysis of cell cycle distribution.

Materials:

-

Confirmed hit compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

-

Harvest the cells (including floating cells in the medium) and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest.

Potential Target Classes and Further Investigations

The 1,2,4-triazole scaffold is known to interact with a variety of enzymes. High-throughput screening has shown that kinases are common targets for enzyme inhibitors.[3][4] Therefore, a logical next step would be to screen the compound against a panel of kinases to identify potential targets. If a specific kinase or enzyme family is identified, further enzymatic assays can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Conclusion

The in vitro screening of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one requires a systematic and logical approach, especially in the absence of prior biological data. The multi-tiered strategy outlined in these application notes provides a robust framework for its initial characterization, from identifying cytotoxic activity to delving into its mechanism of action. By following these detailed protocols, researchers can generate high-quality, reproducible data to assess the therapeutic potential of this novel compound and guide future drug development efforts.

References

-

Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. [Link]

-

Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. [Link]

-

Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. [Link]

-

Pharmacological and Cellular Significance of Triazole-Surrogated Compounds. [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]

-

High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]

-

Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. [Link]

-

High-throughput screening for enzyme inhibitors using frontal affinity chromatography with liquid chromatography and mass spectrometry. [Link]

-

Evaluation of amitrole (aminotriazole) for potential carcinogenicity in orally dosed rats, mice, and golden hamsters. [Link]

-

Synthesis and In Vitro Anticancer Evaluation of Flavone—1,2,3-Triazole Hybrids. [Link]

Sources

- 1. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 4. Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 1,2,4-Triazole Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic core due to its versatile biological activities and favorable physicochemical properties.[1][2] This five-membered ring system, containing three nitrogen atoms, is a key pharmacophore in a multitude of clinically approved drugs.[2] Its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide and ester groups contribute to its success in drug design.[2][3] This document provides a detailed guide to the significant therapeutic applications of 1,2,4-triazole compounds, complete with experimental protocols for their synthesis and evaluation.

Antifungal Applications: Targeting Fungal Cell Membrane Integrity

1,2,4-triazole derivatives are most renowned for their potent antifungal activity, forming the chemical basis for a major class of antifungal drugs, including fluconazole, itraconazole, and voriconazole.[4][5][6] These agents are critical in the treatment of both superficial and life-threatening systemic fungal infections.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary antifungal mechanism of 1,2,4-triazoles is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][7] This enzyme is a crucial component of the ergosterol biosynthesis pathway.[8] Ergosterol is the principal sterol in the fungal cell membrane, where it regulates fluidity and integrity.

The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the demethylation of lanosterol.[4] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[4] The disruption of membrane structure and function ultimately inhibits fungal growth and leads to cell death.[4] A secondary mechanism of action has also been identified, where the accumulation of sterol intermediates induces negative feedback on HMG-CoA reductase, further impacting sterol synthesis.[9]

Protocol for In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds. [1][10] Materials:

-

Cancer cell line (e.g., MCF-7, HeLa, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well, flat-bottom sterile microplates

-

1,2,4-triazole compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment. [1]

-

-

Compound Treatment:

-

Prepare serial dilutions of the 1,2,4-triazole compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Include untreated control wells (medium with vehicle) and blank wells (medium only).

-

Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. [1] * Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction. [10]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Table 2: Representative Anticancer Activity of 1,2,4-Triazole Derivatives

| Compound Reference | Cancer Cell Line | IC50 (µM) |

| Diarylurea derivative 62i | HT-29 | 0.90 |

| Diarylurea derivative 62i | H460 | 0.85 |

| Diarylurea derivative 62i | MDA-MB-231 | 1.54 |

| Hydrazide-hydrazone 58a | PC-3 | 26.0 |

| Compound 7f (di-methyl phenyl) | HepG2 | 16.782 (µg/mL) |

| Compound 7a (methyl phenyl) | HepG2 | 20.667 (µg/mL) |

| Compound 8c | (EGFR inhibition) | 3.6 |

Note: Data is compiled from various sources for illustrative purposes.[11][12][13]

Antiviral and Antibacterial Applications

The therapeutic potential of 1,2,4-triazoles extends to antiviral and antibacterial activities. [10]The well-known antiviral drug ribavirin contains a 1,2,4-triazole moiety. [14]1,2,4-triazole derivatives have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and influenza virus. [15][10][16]Their antiviral mechanisms often involve targeting viral proteins and enzymes. [15][17] In the antibacterial realm, the rise of drug-resistant bacteria necessitates the development of new antimicrobial agents. 1,2,4-triazole derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. [2]Hybrid molecules incorporating 1,2,4-triazoles with other antibacterial pharmacophores, such as fluoroquinolones, have shown enhanced potency.

Synthesis of 1,2,4-Triazole Derivatives

A common and versatile method for synthesizing the 1,2,4-triazole core, specifically 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, is outlined below. This scaffold serves as a key intermediate for further derivatization.

Protocol for the Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol describes a representative synthesis of a key 1,2,4-triazole intermediate.

Materials:

-

Benzoic acid hydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Absolute ethanol

-

Hydrazine hydrate (99%)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Synthesis of Potassium Dithiocarbazinate Salt:

-

Dissolve potassium hydroxide in absolute ethanol.

-

Add benzoic acid hydrazide and stir until dissolved.

-

Cool the mixture in an ice bath and add carbon disulfide dropwise with continuous stirring.

-

Continue stirring for 12-16 hours at room temperature.

-

Collect the precipitated salt by filtration, wash with cold diethyl ether, and dry. [11]

-

-

Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol:

-

Suspend the potassium dithiocarbazinate salt in water.

-

Add hydrazine hydrate and reflux the mixture for 3-6 hours. The evolution of hydrogen sulfide gas indicates the progress of the reaction (perform in a fume hood).

-

Cool the reaction mixture and dilute with cold water.

-

Carefully acidify with dilute HCl to precipitate the product.

-

Filter the white precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure product.

-

Conclusion

The 1,2,4-triazole scaffold continues to be a highly valuable and versatile platform in drug discovery and development. Its proven efficacy in antifungal and anticancer therapies, coupled with its emerging potential as antiviral and antibacterial agents, ensures its continued exploration by medicinal chemists. The protocols provided herein offer a starting point for researchers to synthesize and evaluate novel 1,2,4-triazole derivatives for a wide range of therapeutic applications.

References

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]

-

A Literature Review Focusing on the Antiviral Activity of [1][14][10]and-[1][4][14]triazoles. PubMed. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. PMC. [Link]

-

A Literature Review Focusing on the Antiviral Activity of [1][14][10]and-[1][4][14]triazoles. Bentham Science. [Link]

-

A Literature Review Focusing on the Antiviral Activity of [1][14][10]and-[1][4][14]triazoles. Mini-Reviews in Medicinal Chemistry. [Link]

-

Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. [Link]

-

Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PMC. [Link]

-

review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. ResearchGate. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

-

Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. PubMed. [Link]

-

A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. Moroccan Journal of Chemistry. [Link]

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

-

A Comprehensive review on 1, 2,4 Triazole. International Journal of Scientific Research in Science and Technology. [Link]

-

1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

-

1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. [Link]

-

Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. PubMed. [Link]

-

Antifungal Properties of 1,2,4-Triazoles. ISRES. [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

-

A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. PMC. [Link]

-

1 , 2 , 4-Triazole-a versatile azole , proves and popular as an antifungal agent * 1. [Link]

-

New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. [Link]

-

New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. PubMed. [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. [Link]

-

Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

Synthesis and in vitro study of some fused 1,2,4-triazole derivatives as antimycobacterial agents. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 13. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 17. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

"use of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one as a chemical probe"

Application Note: 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one (Tri-HSL) – A Modular Scaffold for Quorum Sensing Modulator Design [1]

Executive Summary

This application note details the utility of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one (herein referred to as Tri-HSL ) as a high-fidelity chemical probe and modular scaffold in the study of bacterial Quorum Sensing (QS).[1]

Bacterial communication relies heavily on N-acyl homoserine lactones (AHLs).[1][2] However, native AHLs are chemically unstable (prone to lactonolysis) and enzymatically degraded by quorum-quenching lactonases.[1] Tri-HSL serves two critical functions:

-

Fragment-Based Drug Discovery (FBDD): It acts as a hydrophilic "headgroup mimic" to probe the ligand-binding domain (LBD) of LuxR-type receptors without the steric interference of a hydrophobic tail.[1]

-

Modular Scaffold: The 3-amino moiety on the triazole ring provides a chemically reactive handle for the rapid synthesis of hydrolysis-resistant AHL analogs via amide coupling, allowing researchers to generate libraries of QS antagonists.[1]

Scientific Background & Mechanism

The Bioisostere Rationale

Native AHLs consist of a homoserine lactone headgroup linked to an acyl tail via an amide bond.[1] The Tri-HSL probe replaces the native amide linkage with a 1,2,4-triazole ring.[1]

-

Electronic Similarity: The triazole ring mimics the planarity and dipole moment of the amide bond (Search 1.2, 1.6).

-

Hydrolytic Stability: Unlike the native amide bond, the triazole-lactone linkage is resistant to enzymatic cleavage by acylases, though the lactone ring itself remains a substrate for lactonases.[1]

-

Scaffold Utility: The free exocyclic amine (3-amino group) allows for the attachment of diverse acyl chains, fluorophores, or photo-affinity tags, converting the scaffold into a full-length QS probe.[1]

Pathway Interference

Tri-HSL derivatives function primarily as competitive antagonists for LuxR-type transcriptional regulators (e.g., LasR in P. aeruginosa, TraR in A. tumefaciens). By occupying the LBD without inducing the correct conformational change required for DNA binding, they silence virulence gene expression.

Data Summary: Native AHL vs. Tri-HSL Probe

| Feature | Native AHL (e.g., 3-oxo-C12-HSL) | Tri-HSL Scaffold (Probe) | Biological Implication |

| Linker | Amide (-NH-CO-) | 1,2,4-Triazole Heterocycle | Triazole improves metabolic stability.[1] |

| Headgroup | Homoserine Lactone | Homoserine Lactone | Retains H-bonding network with Trp/Tyr residues in LuxR pocket.[1] |

| Tail | Aliphatic Acyl Chain | None (Free -NH2 handle) | Allows "Plug-and-Play" synthesis of custom tails.[1] |

| Lactonase Sensitivity | High (Ring opening) | Moderate | Suitable for assaying lactonase activity.[1] |

| Acylase Sensitivity | High (Amide cleavage) | Resistant | Prevents degradation by bacterial acylases.[1] |

Experimental Protocols

Protocol A: Library Synthesis (Derivatization of Tri-HSL)

Objective: To synthesize a library of full-length QS probes with varying tail lengths to determine structure-activity relationships (SAR).

Reagents:

-

Tri-HSL Scaffold (1.0 eq)

-

Acyl Chlorides (various chain lengths: C4, C6, C8, C12, or phenyl-substituted) (1.1 eq)[1]

-

Triethylamine (TEA) (2.0 eq)[1]

-

Dichloromethane (DCM), anhydrous.

Workflow:

-

Dissolution: Dissolve 50 mg of Tri-HSL in 5 mL anhydrous DCM under nitrogen atmosphere.

-

Base Addition: Add TEA dropwise at 0°C.

-

Coupling: Slowly add the specific Acyl Chloride (e.g., Octanoyl chloride for C8-analog).[1]

-

Reaction: Stir at room temperature for 4 hours. Monitor via TLC (MeOH:DCM 1:9).[1]

-

Workup: Wash with 1N HCl (to remove unreacted amine) followed by sat. NaHCO3. Dry over MgSO4.[1]

-

Purification: Isolate the final probe via silica gel chromatography.

Validation: Confirm structure via 1H-NMR. The triazole proton and the shift in the amide -NH- signal are diagnostic.[1]

Protocol B: Bioluminescence Competition Assay (QS Antagonism)

Objective: To quantify the antagonistic potency (IC50) of Tri-HSL derivatives against the native ligand using a reporter strain.

System: Chromobacterium violaceum CV026 (violacein reporter) or E. coli JB525 (GFP reporter).[1]

Step-by-Step:

-

Culture Prep: Grow reporter strain in LB media (+ antibiotics) to OD600 = 0.1.

-

Induction: Add native autoinducer (e.g., C6-HSL) at a fixed concentration (EC50 level, typically 50 nM) to all wells.

-

Treatment: Add Tri-HSL derivative in a serial dilution (0.1 µM to 100 µM) to the wells.

-

Incubation: Incubate at 30°C for 16–24 hours with shaking (200 rpm).

-

Measurement:

-

For CV026: Extract violacein pigment with DMSO and measure Absorbance at 585 nm.[1]

-

For JB525: Measure GFP fluorescence (Ex 485 nm / Em 535 nm).

-

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

Self-Validating Check: Include a "Solvent Only" control (0% inhibition) and a "No Autoinducer" control (100% inhibition baseline).

Pathway Visualization

The following diagram illustrates how the Tri-HSL scaffold is derivatized into an active inhibitor and how it subsequently jams the Quorum Sensing machinery.

Caption: Workflow showing the chemical synthesis of the active probe from the Tri-HSL scaffold and its subsequent competitive inhibition of the LuxR bacterial signaling pathway.

References

-

Stacy, D. M., et al. (2013). "Synthesis and biological evaluation of triazole-containing N-acyl homoserine lactones as quorum sensing modulators."[1][3] Organic & Biomolecular Chemistry.

-

Nielsen, T. E., et al. (2015). "Triazole-containing N-acyl homoserine lactones targeting the quorum sensing system in Pseudomonas aeruginosa."[1][4] Bioorganic & Medicinal Chemistry.

-

Brockman, G., et al. (2020). "Synthetic homoserine lactone analogues as antagonists of bacterial quorum sensing." Bioorganic Chemistry.

-

Krasavin, M. (2020). "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry."[5] ChemMedChem.

-

Belakhov, V., et al. "Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues." Molecules.

Sources

- 1. industrialchemistry.org [industrialchemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. (PDF) Synthesis and Biological Evaluation of [research.amanote.com]

- 4. Triazole-containing N-acyl homoserine lactones targeting the quorum sensing system in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Consequences of the 1,2,3-Triazole as an Amide Bioisostere in Analogues of the Cystic Fibrosis Drugs VX-809 and VX-770 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one for Activity Studies

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1] This five-membered heterocycle, with its unique electronic properties and hydrogen bonding capabilities, serves as a versatile pharmacophore in the design of agents with diverse biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The 3-amino-1,2,4-triazole moiety is of particular interest as it provides a key vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of therapeutic profiles.

This application note focuses on the derivatization of a specific and promising starting material: 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one . This molecule uniquely combines the biologically active aminotriazole core with a gamma-butyrolactone (GBL) ring. The GBL moiety, while potentially susceptible to certain reaction conditions, can also contribute to the pharmacokinetic profile of the derivatives and may participate in target binding. The primary challenge and focus of the protocols outlined herein is the chemoselective derivatization of the exocyclic amino group while preserving the integrity of the lactone ring.

These detailed protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. We will explore key derivatization strategies, including Schiff base formation, acylation, and alkylation, providing not just step-by-step instructions but also the underlying chemical principles and justifications for the chosen methodologies. Furthermore, we will present standardized protocols for the preliminary in vitro evaluation of the synthesized derivatives for their potential antifungal, antibacterial, and anticancer activities.

Synthetic Derivatization Strategies and Protocols

The primary reactive site for derivatization on the parent molecule is the exocyclic amino group of the triazole ring. The key to successful synthesis is the selection of reaction conditions that are mild enough to avoid the cleavage of the gamma-butyrolactone ring. Generally, basic conditions should be carefully controlled, as strong bases can promote lactone hydrolysis.[2] Similarly, strongly acidic conditions could also lead to lactone ring-opening.[3] Therefore, the following protocols are designed to proceed under neutral or mildly acidic/basic conditions.

Synthesis of Schiff Base Derivatives via Condensation

The formation of Schiff bases (imines) is a robust and straightforward method to introduce a wide variety of aromatic and heteroaromatic substituents onto the core molecule. This is typically achieved by the condensation of the primary amino group with an aldehyde or a ketone.[4][5][6]

Rationale: This reaction is generally performed under mild conditions, often with catalytic amounts of acid, which are unlikely to affect the lactone ring. The resulting Schiff bases significantly expand the structural diversity of the library, allowing for the exploration of a broad chemical space in activity screening.

Experimental Protocol: General Procedure for Schiff Base Synthesis

-

Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one in a suitable solvent such as absolute ethanol or methanol.

-

Addition of Aldehyde/Ketone: To this solution, add 1.0-1.2 equivalents of the desired substituted aromatic or heterocyclic aldehyde (e.g., benzaldehyde, salicylaldehyde, pyridinecarboxaldehyde).

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

-

Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry. If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Characterization: Confirm the structure of the synthesized Schiff base derivatives using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Diagram: Synthetic Workflow for Schiff Base Formation

Caption: Workflow for the synthesis of Schiff base derivatives.

Synthesis of Amide Derivatives via Acylation

Acylation of the amino group to form amides is another effective derivatization strategy. This introduces a carbonyl group, which can act as a hydrogen bond acceptor and influence the electronic properties of the molecule.

Rationale: To preserve the lactone ring, mild acylating agents and conditions are necessary. The use of acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like triethylamine or pyridine at low temperatures can achieve selective N-acylation.

Experimental Protocol: General Procedure for Amide Synthesis

-

Reagent Preparation: Dissolve 1.0 equivalent of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one in a dry aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add 1.1-1.5 equivalents of a non-nucleophilic base such as triethylamine or pyridine. Cool the mixture to 0 °C in an ice bath.

-

Acylating Agent Addition: Slowly add a solution of 1.0-1.1 equivalents of the desired acyl chloride or acid anhydride in the same solvent.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-